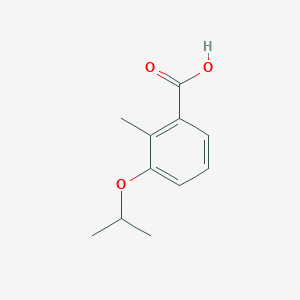![molecular formula C15H22N2 B8723308 (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8723308.png)
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
描述
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C15H22N2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves several steps. One common method includes the bi-alkyl sulfonyl esterification of 2,3-pyridine dimethylol, followed by an ammonia ring-closing reaction to form the pyrrolo[2,3-c]pyridine core. The final step involves the reduction of the pyridine ring to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
科学研究应用
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products
作用机制
The mechanism of action of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyridazines: These compounds share a similar core structure but differ in their functional groups and specific properties.
Pyrrolo[2,3-c]pyridines: These are closely related compounds with variations in their substituents and ring structures.
Uniqueness
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
属性
分子式 |
C15H22N2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC 名称 |
6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17/h1-5,14-16H,6-12H2 |
InChI 键 |
ODYLTZRECSDWCJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2C1CCN(C2)CCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
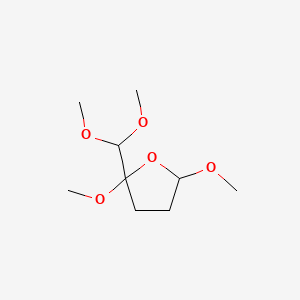
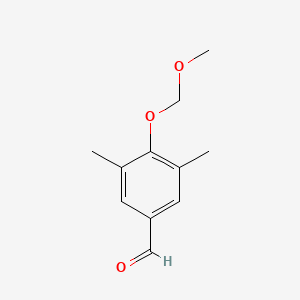
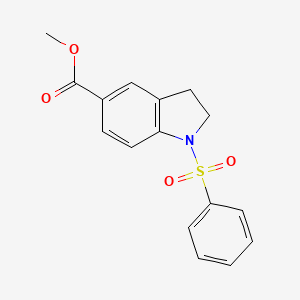

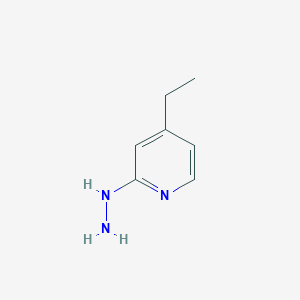
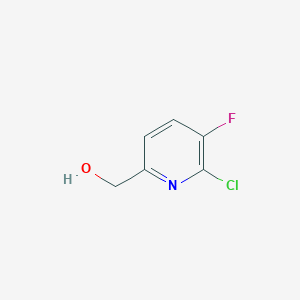
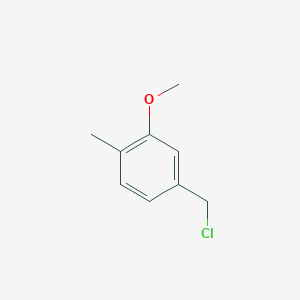
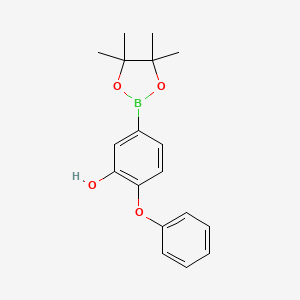
![2'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8723284.png)
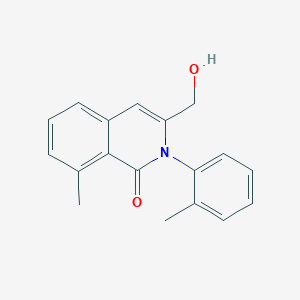
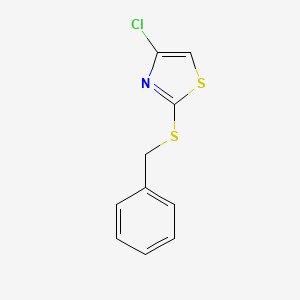
![2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one](/img/structure/B8723302.png)
